N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes dimethylamino, fluorophenoxy, and furan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Reduction of Nitriles and Amides: This step can be performed using reducing agents like LiAlH4, NaBH4, tin, or iron .
Formation of Schiff Bases: This involves the reaction of amines with aldehydes or ketones, followed by reduction to form secondary amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4 or LiAlH4.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Binding to Nucleic Acids: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: A compound with similar dimethylamino and phenyl groups .
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features and synthetic routes .
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the fluorophenoxy and furan-2-yl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23FN2O3/c1-24(2)19-9-5-17(6-10-19)14-25(15-21-4-3-13-27-21)22(26)16-28-20-11-7-18(23)8-12-20/h3-13H,14-16H2,1-2H3 |
InChI Key |
FETBUYZLIXFJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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